![molecular formula C11H16N2O B8165353 N-cyclopropyl-4-ethynylpiperidine-1-carboxamide](/img/structure/B8165353.png)
N-cyclopropyl-4-ethynylpiperidine-1-carboxamide
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Overview
Description
N-cyclopropyl-4-ethynylpiperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a cyclopropyl group and an ethynyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-ethynylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-ethynylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
1.1 Treatment of Type 2 Diabetes
N-cyclopropyl-4-ethynylpiperidine-1-carboxamide acts as an agonist for the G-protein coupled receptor GPR119, which is implicated in glucose metabolism and insulin secretion. Studies indicate that compounds targeting GPR119 can enhance insulin release in response to elevated glucose levels, making them promising candidates for treating type 2 diabetes. This mechanism helps to lower blood glucose levels without causing hypoglycemia, which is a common side effect of many diabetes medications .
1.2 Weight Management and Metabolic Disorders
In addition to its effects on glucose metabolism, this compound has been shown to promote weight loss and improve metabolic profiles in preclinical models. By modulating insulin sensitivity and reducing hyperinsulinemia, this compound may help mitigate the risks associated with metabolic syndrome, including obesity and dyslipidemia .
1.3 Neurological Disorders
Emerging research suggests that this compound may also have applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The modulation of GPR119 could influence neuroinflammatory processes and cognitive functions, although more studies are needed to elucidate these effects fully .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-ethynylpiperidine-1-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-cyclopropyl-4-ethynylpiperidine-1-carboxamide include:
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
- N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
N-cyclopropyl-4-ethynylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activity and therapeutic applications. This article explores its mechanisms of action, biological targets, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a cyclopropyl group and an ethynyl moiety. The structural formula can be represented as follows:
This unique structure may influence its interaction with biological targets, enhancing its therapeutic potential.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may act as an allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly in the central nervous system (CNS) . The modulation of these receptors can lead to alterations in synaptic transmission and neuronal excitability, which are crucial for various physiological processes.
Key Mechanisms Include:
- Receptor Binding: The compound can bind to mGlu receptors, influencing downstream signaling pathways such as phospholipase C activation and calcium mobilization, which are vital for neurotransmission .
- Enzyme Inhibition: There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like neuroinflammation .
Biological Activity and Therapeutic Applications
This compound has been studied for various biological activities, including:
1. Neuroprotective Effects
Research has shown that compounds similar to N-cyclopropyl derivatives exhibit neuroprotective properties by modulating glutamate signaling, which is implicated in neurodegenerative diseases .
2. Analgesic Properties
Preclinical studies have demonstrated that N-cyclopropyl derivatives can reduce pain responses in animal models, suggesting potential applications in pain management .
3. Antidepressant Activity
The modulation of mGlu receptors has also been linked to antidepressant effects, making this compound a candidate for further investigation in mood disorder therapies .
Case Studies and Research Findings
Several studies have reported on the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Properties
IUPAC Name |
N-cyclopropyl-4-ethynylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-9-5-7-13(8-6-9)11(14)12-10-3-4-10/h1,9-10H,3-8H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHDVYITCPUMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCN(CC1)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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